molecular formula C16H12N4S2 B2641322 2-Amino-4-(benzylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile CAS No. 478067-09-3

2-Amino-4-(benzylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile

Cat. No.: B2641322
CAS No.: 478067-09-3
M. Wt: 324.42
InChI Key: HLAXSXGKXUMTKU-UHFFFAOYSA-N
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Description

2-Amino-4-(benzylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with amino, benzylsulfanyl, thienyl, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(benzylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate thienyl and benzylsulfanyl precursors with a pyrimidine derivative under controlled conditions. The reaction conditions often involve the use of solvents like chloroform and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(benzylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The thienyl and benzylsulfanyl groups can be oxidized under specific conditions.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones from the benzylsulfanyl group.

    Reduction: Primary amines from the carbonitrile group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-4-(benzylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(benzylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(benzylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both thienyl and benzylsulfanyl groups in the same molecule is relatively rare and can lead to unique interactions in both chemical and biological systems.

Properties

IUPAC Name

2-amino-4-benzylsulfanyl-6-thiophen-2-ylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4S2/c17-9-12-14(13-7-4-8-21-13)19-16(18)20-15(12)22-10-11-5-2-1-3-6-11/h1-8H,10H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLAXSXGKXUMTKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=NC(=C2C#N)C3=CC=CS3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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